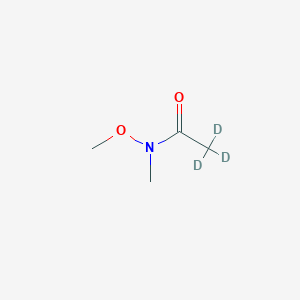

N-Methoxy-N-methylacetamide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2 |

|---|---|

Molecular Weight |

106.14 g/mol |

IUPAC Name |

2,2,2-trideuterio-N-methoxy-N-methylacetamide |

InChI |

InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3/i1D3 |

InChI Key |

OYVXVLSZQHSNDK-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C)OC |

Canonical SMILES |

CC(=O)N(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide to the Certificate of Analysis for N-Methoxy-N-methylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for N-Methoxy-N-methylacetamide-d3. The data presented herein is a synthesized example, illustrating the critical quality attributes and analytical methodologies typically employed for the certification of deuterated compounds.

Compound Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 132289-60-2 |

| Molecular Formula | C₄H₆D₃NO₂ |

| Molecular Weight | 106.14 g/mol |

| Appearance | Clear, colorless liquid |

| Storage | Store at 2-8°C under an inert atmosphere |

Analytical Data Summary

The following tables summarize the quantitative data typically found on a CoA for this compound.

Purity and Composition

| Test | Method | Specification | Result |

| Chemical Purity | Gas Chromatography (GC) | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | ¹H NMR / Mass Spectrometry | ≥ 98.0 atom % D | 99.2 atom % D |

| Water Content | Karl Fischer Titration | ≤ 0.1% | 0.05% |

| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C | Conforms |

Spectroscopic and Physical Data

| Test | Method | Specification | Result |

| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms |

| ¹³C NMR | 100 MHz, CDCl₃ | Conforms to structure | Conforms |

| Mass Spectrum (ESI+) | ESI-MS | Conforms to structure | [M+H]⁺ = 107.1 |

| Refractive Index | @ 20°C | 1.425 - 1.429 | 1.427 |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography (GC) for Chemical Purity

-

Instrumentation : Agilent 7890B GC system with a Flame Ionization Detector (FID).

-

Column : HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature : 250°C.

-

Detector Temperature : 300°C.

-

Oven Program :

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 5 minutes.

-

-

Injection Volume : 1 µL, split ratio 50:1.

-

Data Analysis : The purity is determined by the area percentage of the main peak relative to the total peak area.

NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment

-

Instrumentation : Bruker Avance III 400 MHz NMR spectrometer.

-

Solvent : Chloroform-d (CDCl₃).

-

¹H NMR :

-

Pulse Program : zg30

-

Number of Scans : 16

-

Data Analysis : The spectrum is compared to a reference spectrum of the non-deuterated standard to confirm the structure. The absence of a signal at the position corresponding to the deuterated methyl group confirms high isotopic enrichment. The isotopic purity is calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard.

-

-

¹³C NMR :

-

Pulse Program : zgpg30

-

Number of Scans : 1024

-

Data Analysis : The spectrum is analyzed to ensure all expected carbon signals are present and to confirm the overall structure.

-

Mass Spectrometry (MS) for Molecular Weight Verification

-

Instrumentation : Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ion mode (ESI+).

-

Mobile Phase : 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Sample Preparation : The sample is diluted in the mobile phase.

-

Data Analysis : The mass spectrum is analyzed for the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is also examined to confirm the presence of three deuterium (B1214612) atoms.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Workflow for Certification

Caption: A typical workflow for the analytical certification of a chemical standard.

Logical Relationship of Analytical Tests

An In-depth Technical Guide to N-Methoxy-N-methylacetamide-d3 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methoxy-N-methylacetamide-d3, a deuterated analogue of the versatile Weinreb amide. This document is intended for researchers, scientists, and drug development professionals, offering insights into its procurement, applications, and relevant experimental methodologies.

Sourcing and Procurement

This compound is a specialized chemical available from a select number of suppliers. Pricing is generally provided upon request for a specific quantity.

Table 1: Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | 132289-60-2 | C4H6D3NO2 | 106.14 | Pricing available upon quotation for various quantities (e.g., 50 mg, 100 mg, 250 mg).[1] |

| Alsachim | 132289-60-2 | C4H6D3NO2 | 106.14 | A brand of Shimadzu, specializing in stable isotope-labeled compounds. Pricing is available upon request. |

For comparison, the non-deuterated form, N-Methoxy-N-methylacetamide (CAS No. 78191-00-1), is more widely available from suppliers such as Sigma-Aldrich, Thermo Scientific, and others, with pricing varying based on quantity and purity.

Core Applications in Research and Development

N-Methoxy-N-methylacetamide and its deuterated derivatives are valuable intermediates in organic synthesis, particularly in the preparation of ketones and other carbonyl compounds.[1][2] The presence of the N-methoxy-N-methylamide group allows for controlled addition of organometallic reagents, preventing the over-addition that can occur with other acylating agents.

The primary application of this compound in the context of drug development is its use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass difference from the non-labeled analyte, allowing for accurate quantification while maintaining nearly identical chemical and chromatographic properties.

Experimental Protocols

Protocol: Quantitative Analysis of a Drug Candidate in Plasma using a Deuterated Internal Standard

1. Preparation of Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the drug candidate in a suitable organic solvent (e.g., methanol, acetonitrile).

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix (e.g., blank plasma).

- Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration to be added to all samples, calibration standards, and quality control samples.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (or calibration standard/QC), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

- Vortex briefly to mix.

- Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile).

- Vortex thoroughly to precipitate proteins.

- Centrifuge the samples to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A suitable reversed-phase column (e.g., C18).

- Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

- Flow Rate: Optimized for the column dimensions.

- Injection Volume: A small, fixed volume of the prepared sample supernatant.

- Mass Spectrometry (MS/MS):

- Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

- Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for all samples.

- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Technical Guide: Physical Properties of N-Methoxy-N-methylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Methoxy-N-methylacetamide-d3. The information is intended to support research, development, and quality control activities where this deuterated Weinreb amide is utilized.

Core Physical Properties

While specific experimental data for the deuterated compound is limited, the physical properties are expected to be very similar to its non-deuterated analogue, N-Methoxy-N-methylacetamide, with the primary difference being the molecular weight.

| Property | Value | Notes |

| Chemical Name | N-Methoxy-N-(methyl-d3)acetamide | |

| CAS Number | 132289-60-2[1] | |

| Molecular Formula | C4H6D3NO2 | |

| Molecular Weight | 106.14 g/mol [2] | The non-deuterated form has a molecular weight of 103.12 g/mol .[3][4][5] |

| Appearance | Clear colorless liquid[3][5] | Assumed from the non-deuterated analogue. |

| Boiling Point | ~152 °C[3][5][6][7][8] | Value for the non-deuterated analogue. The boiling point of the deuterated compound is expected to be very similar. |

| Density | ~0.97 g/mL at 25 °C[6][8] | Value for the non-deuterated analogue. The density of the deuterated compound is expected to be slightly higher. |

| Refractive Index | ~1.426 (n20/D)[5][6][8] | Value for the non-deuterated analogue at 20 °C with the sodium D-line. |

| Purity | ≥ 98% (GC)[5] | A common purity level for the non-deuterated analogue. |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties are outlined below. These are generalized methods applicable to liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point can be determined using a Thiele tube or a similar heating apparatus.

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a heating bath (e.g., paraffin (B1166041) oil) within a Thiele's tube.

-

Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The temperature at which a rapid and continuous stream of bubbles emerges is noted. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9][10][11][12]

Determination of Density (Pycnometer Method)

A pycnometer, a flask with a specific volume, is used for precise density measurements.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off. The filled pycnometer is then weighed.

-

Volume Determination: The mass of the pycnometer filled with a reference substance of known density (e.g., deionized water) at a specific temperature is also determined. This allows for the precise calculation of the pycnometer's volume.

-

Density Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.[13]

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Instrument Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism surface of the refractometer.

-

Measurement: The prisms are closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading the Value: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthesis Workflow

This compound is the deuterated analogue of N-Methoxy-N-methylacetamide (a Weinreb amide). The synthesis generally involves the acylation of N,O-dimethylhydroxylamine. The following diagram illustrates a typical synthetic route. For the deuterated product, a deuterated starting material, such as acetyl-d3 chloride, would be used.

Caption: Synthetic pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 132289-60-2 | MCE [medchemexpress.cn]

- 3. lifechempharma.com [lifechempharma.com]

- 4. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. N-Methoxy-N-methylacetamide | 78191-00-1 [chemicalbook.com]

- 7. N-Methoxy-N-methylacetamide | 78191-00-1 | FM140534 [biosynth.com]

- 8. N-Methoxy-N-methylacetamide 98 78191-00-1 [sigmaaldrich.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Boiling Points - Procedure [jove.com]

- 13. calnesis.com [calnesis.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Methoxy-N-methylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Methoxy-N-methylacetamide-d3, a deuterated analog of the versatile Weinreb amide. This document outlines a detailed synthetic protocol, purification methods, and the expected analytical characterization, tailored for professionals in chemical research and drug development.

Introduction

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis, prized for their ability to react with organometallic reagents to controllably form ketones and aldehydes. The introduction of deuterium (B1214612) at specific molecular positions can be a powerful tool in mechanistic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry-based assays. This guide focuses on the synthesis of this compound, where the acetyl methyl group is perdeuterated.

Synthesis of this compound

The synthesis of this compound is analogous to the well-established procedures for its non-deuterated counterpart.[1] The core of the synthesis involves the acylation of N,O-dimethylhydroxylamine with a deuterated acetylating agent.

Reaction Scheme:

Starting Materials and Reagents

A critical component for this synthesis is the deuterated starting material, Acetyl-d3 chloride (CD3COCl). The other key reagent is N,O-dimethylhydroxylamine hydrochloride.

| Reagent | CAS Number | Molecular Formula | Notes |

| Acetyl-d3 chloride | 19259-90-6 | C2D3ClO | Key deuterated starting material. |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C2H8ClNO | Readily available commercial reagent. |

| Triethylamine (or Pyridine) | 121-44-8 | C6H15N | Base to neutralize HCl. |

| Dichloromethane (B109758) (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, as the reaction solvent. |

Experimental Protocol

This protocol is adapted from established methods for the synthesis of non-deuterated N-Methoxy-N-methylacetamide.[1]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

-

Suspension: Anhydrous dichloromethane (DCM) is added to the flask to create a suspension.

-

Basification: The suspension is cooled to 0 °C in an ice bath. Triethylamine (2.0-2.2 eq) or pyridine (B92270) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 10-15 minutes.

-

Acylation: Acetyl-d3 chloride (1.0 eq) is dissolved in anhydrous DCM and added dropwise to the reaction mixture at 0 °C via the dropping funnel over a period of 30 minutes.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Purification

The crude this compound is typically obtained as a colorless to pale yellow oil. While in some cases the product may be of sufficient purity for direct use[1], purification can be achieved by vacuum distillation.

| Parameter | Value |

| Purification Method | Vacuum Distillation |

| Expected Purity | >98% |

Characterization and Data Presentation

| Property | Expected Value for this compound | Data for N-Methoxy-N-methylacetamide (for comparison) |

| Molecular Formula | C4H6D3NO2 | C4H9NO2 |

| Molecular Weight | 106.14 g/mol | 103.12 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | Expected to be very similar to the non-deuterated analog. | 152 °C (lit.) |

| ¹H NMR | The singlet corresponding to the acetyl methyl protons at ~2.08 ppm in the non-deuterated spectrum will be absent. The singlets for the N-methyl (~3.13 ppm) and O-methyl (~3.65 ppm) groups will be present. | ¹H NMR (400 MHz, CDCl₃) δ 3.65 (s, 3H), 3.13 (s, 3H), 2.08 (s, 3H).[1] |

| ¹³C NMR | The signal for the acetyl methyl carbon (~19.8 ppm) will appear as a multiplet due to coupling with deuterium. The other carbon signals for the carbonyl (~172.0 ppm), N-methyl (~32.0 ppm), and O-methyl (~61.1 ppm) carbons should be largely unaffected. | ¹³C NMR (100 MHz, CDCl₃) δ 172.0, 61.1, 32.0, 19.8.[1] |

| Mass Spectrometry (EI) | The molecular ion peak (M+) will be observed at m/z 106. Key fragments would be expected at m/z values corresponding to the loss of deuterated fragments, for example, [M-CD3]+. | The molecular ion peak (M+) is observed at m/z 103. |

| GC-MS | A single peak with a retention time very similar to the non-deuterated analog, with the mass spectrum as described above. | A single peak with a mass spectrum corresponding to the non-deuterated compound. |

Experimental Workflow and Logic

The synthesis and purification process can be visualized as a straightforward workflow.

References

The Role of N-Methoxy-N-methylacetamide-d3 in Modern Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylacetamide-d3 is the deuterium-labeled analogue of N-Methoxy-N-methylacetamide. In the landscape of advanced scientific research, particularly within pharmaceutical development and bioanalysis, deuterated compounds like this compound serve a critical and specialized function. While its non-labeled counterpart, N-Methoxy-N-methylacetamide, is recognized as a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients, the introduction of deuterium (B1214612) atoms imparts properties that are highly valuable for quantitative analysis.[1]

This technical guide delineates the primary application of this compound as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays. We will explore the principles behind its use, present hypothetical yet representative data, and provide illustrative experimental protocols to guide researchers in its application.

Core Application: An Internal Standard for Quantitative Bioanalysis

The fundamental utility of this compound lies in its role as an internal standard for isotope dilution mass spectrometry (IDMS). In quantitative bioanalysis, especially when using techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for ensuring the accuracy and precision of the measurement of an analyte in a complex biological matrix such as plasma, urine, or tissue homogenates.

A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte of interest.[1] This means it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variation in instrument response that affects the analyte will similarly affect the SIL-IS. By adding a known amount of this compound to a sample, one can accurately quantify the endogenous or administered N-Methoxy-N-methylacetamide by comparing the mass spectrometer's response for the two compounds.

Key Advantages of Using this compound as an Internal Standard:

-

Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL-IS co-elutes with the analyte and experiences the same matrix effects, their ratio remains constant, allowing for accurate measurement.

-

Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are accounted for, as both the analyte and the SIL-IS are affected proportionally.

-

Improved Precision and Accuracy: The use of an SIL-IS significantly enhances the reliability and reproducibility of bioanalytical methods, which is a critical requirement for regulatory submissions in drug development.

Hypothetical Data Presentation for a Bioanalytical Method Validation

The following tables represent typical quantitative data that would be generated during the validation of a hypothetical LC-MS/MS method for the quantification of N-Methoxy-N-methylacetamide in human plasma, using this compound as the internal standard. These tables are for illustrative purposes and are based on the principles of regulatory guidelines for bioanalytical method validation.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Model | Linear, 1/x² weighting |

| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |

| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy at LLOQ | 95.0% - 105% |

| Precision (CV%) at LLOQ | < 15% |

Table 2: Intra- and Inter-Assay Precision and Accuracy

| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%) |

| LLOQ | 1.00 | ≤ 8.5 | 102.3 | ≤ 9.2 | 101.5 |

| Low QC | 3.00 | ≤ 6.8 | 98.7 | ≤ 7.5 | 99.1 |

| Mid QC | 100 | ≤ 5.1 | 101.2 | ≤ 6.3 | 100.8 |

| High QC | 800 | ≤ 4.5 | 99.5 | ≤ 5.8 | 99.8 |

Table 3: Stability Data

| Stability Condition | Duration | Concentration (ng/mL) | Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | 72 hours | 3.00, 800 | 97.5 - 103.2 |

| Short-Term (Bench-Top) at Room Temp. | 8 hours | 3.00, 800 | 98.1 - 101.7 |

| Long-Term in Freezer (-80 °C) | 90 days | 3.00, 800 | 96.9 - 104.5 |

| Post-Preparative (Autosampler) | 24 hours | 3.00, 800 | 99.0 - 102.8 |

Illustrative Experimental Protocols

Below are generalized methodologies for the use of this compound in a research setting.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare a 1 mg/mL stock solution of N-Methoxy-N-methylacetamide and this compound in methanol (B129727).

-

Working Standard Solutions: Serially dilute the N-Methoxy-N-methylacetamide stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each well.

-

Vortex the plate for 5 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

N-Methoxy-N-methylacetamide: [M+H]+ → fragment ion

-

This compound: [M+H]+ → fragment ion (with a +3 Da shift from the analyte)

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical bioanalytical study utilizing this compound.

References

An In-depth Technical Guide on the Solubility of N-Methoxy-N-methylacetamide-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methoxy-N-methylacetamide-d3 in a range of common organic solvents. While specific quantitative data for the deuterated form is limited, this guide draws upon available data for its non-deuterated analogue, N-Methoxy-N-methylacetamide, to provide valuable insights for its application in research and development. The minor isotopic substitution of deuterium (B1214612) for protium (B1232500) is not expected to significantly alter its solubility characteristics in organic solvents.

Core Data Presentation: Solubility Summary

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility of N-Methoxy-N-methylacetamide |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 47.2 | 200 mg/mL (requires sonication)[1] |

| Methanol | CH₄O | 32.04 | 64.7 | 32.7 | Slightly Soluble[2] |

| Ethanol | C₂H₆O | 46.07 | 78.37 | 24.5 | Soluble (by inference from water solubility) |

| Chloroform | CHCl₃ | 119.38 | 61.2 | 4.81 | Slightly Soluble[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 9.08 | Soluble |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 4.34 | Soluble |

| Toluene | C₇H₈ | 92.14 | 110.6 | 2.38 | Soluble |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 6.02 | Soluble |

| Water | H₂O | 18.02 | 100 | 80.1 | Soluble[3] |

Note on Deuteration: The replacement of three hydrogen atoms with deuterium in this compound results in a marginal increase in molecular weight. This isotopic labeling is generally considered to have a negligible effect on the compound's solubility in organic solvents.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is adapted from standard laboratory procedures for solubility assessment of organic compounds.[4][5]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., DMSO, Methanol, Dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject a known volume of the filtered supernatant and the standard solutions into the HPLC system.

-

Develop a suitable HPLC method to achieve good separation and peak shape for the analyte.

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the analyte determined in the saturated solution, typically expressed in mg/mL or mol/L.

-

Mandatory Visualization: The Weinreb Ketone Synthesis

N-Methoxy-N-methylacetamide, also known as a Weinreb amide, is a crucial intermediate in the Weinreb ketone synthesis. This reaction is a reliable method for the synthesis of ketones from carboxylic acids or their derivatives. The N-methoxy-N-methylamide group is key to preventing the common problem of over-addition of the organometallic reagent. The logical workflow of this important synthetic transformation is depicted below.

Caption: Workflow of the Weinreb Ketone Synthesis.

References

Methodological & Application

N-Methoxy-N-methylacetamide-d3: Not A Reagent for Quantitative Proteomics

Extensive research has revealed no documented use of N-Methoxy-N-methylacetamide-d3 as a labeling reagent for quantitative proteomics. This compound, a deuterated form of a Weinreb amide, is primarily utilized in synthetic organic chemistry for the preparation of ketones and aldehydes. Its deuterated nature suggests its potential use as an internal standard in analytical chemistry for reaction monitoring, rather than for the derivatization of proteins or peptides for mass spectrometry-based quantification.

The field of quantitative proteomics relies on a variety of well-established isotopic labeling strategies to accurately determine the relative or absolute abundance of proteins in complex samples. These methods introduce stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides, creating "heavy" and "light" versions that can be distinguished and quantified by a mass spectrometer.

This document provides detailed application notes and protocols for commonly employed and effective isotopic labeling techniques in quantitative proteomics, offering researchers, scientists, and drug development professionals a guide to proven methodologies.

Established Isotopic Labeling Methods for Quantitative Proteomics

Several robust methods for isotopic labeling are routinely used in quantitative proteomics. The choice of method depends on the specific experimental design, sample type, and desired level of multiplexing. The most prominent techniques include:

-

Stable Isotope Labeling by Amino acids in Cell Culture (SILAC): A metabolic labeling approach where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids.

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): Chemical labeling methods that use isobaric tags to label the primary amines of peptides. All tags have the same total mass, but upon fragmentation in the mass spectrometer, they yield reporter ions of different masses, allowing for quantification.

-

Stable-Isotope Dimethyl Labeling: A cost-effective chemical labeling method that introduces dimethyl groups to the primary amines of peptides using "light" or "heavy" isotopologues of formaldehyde (B43269).

Application Note 1: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)

Principle: SILAC is a powerful metabolic labeling technique that incorporates stable isotope-labeled amino acids into proteins in vivo. Cells are cultured in specialized media where a specific essential amino acid (e.g., lysine (B10760008) and arginine) is replaced with its heavy isotope-containing counterpart (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). After a sufficient number of cell divisions, all proteins will be fully labeled. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. Following cell lysis, the protein samples are mixed, digested, and analyzed by mass spectrometry. The relative quantification is achieved by comparing the signal intensities of the heavy and light peptide pairs in the MS1 spectra.

Advantages:

-

High accuracy and precision due to early-stage sample mixing, minimizing experimental variability.

-

Minimal ratio compression effects.

-

Applicable to a wide range of cell culture-based experiments.

Limitations:

-

Limited to organisms that can be metabolically labeled.

-

Requires complete incorporation of the labeled amino acids.

-

Lower multiplexing capacity compared to chemical labeling methods.

Experimental Protocol: SILAC

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "heavy" population, use SILAC medium containing heavy isotopes of essential amino acids (e.g., ¹³C₆-L-Lysine and ¹³C₆,¹⁵N₄-L-Arginine).

-

For the "light" population, use the same medium but with the natural, light amino acids.

-

Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.

-

-

Sample Preparation:

-

Harvest and lyse the cells from both populations separately.

-

Determine the protein concentration of each lysate.

-

Mix equal amounts of protein from the "heavy" and "light" lysates.

-

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, typically trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Process the raw data using software capable of SILAC analysis.

-

Identify peptide pairs with a specific mass difference corresponding to the heavy and light labels.

-

Quantify the relative abundance of proteins by calculating the ratio of the signal intensities of the heavy to light peptide pairs.

-

SILAC Workflow Diagram

Caption: SILAC Experimental Workflow.

Application Note 2: Isobaric Labeling (iTRAQ and TMT)

Principle: iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling techniques that utilize isobaric tags to derivatize the primary amines (N-terminus and lysine side chains) of peptides. In a multiplexed experiment, each sample is labeled with a different isobaric tag. The tags are designed to have the same total mass, so the differentially labeled peptides appear as a single peak in the MS1 spectrum. Upon fragmentation (MS/MS), the tags cleave to produce unique reporter ions of different masses. The relative abundance of the peptides in each sample is determined by comparing the intensities of these reporter ions.

Advantages:

-

High multiplexing capacity (up to 18-plex with TMTpro).

-

Applicable to a wide range of sample types, including tissues and body fluids.

-

Enables the simultaneous comparison of multiple conditions.

Limitations:

-

Can be prone to ratio compression, where the measured fold changes are lower than the true biological changes.

-

Requires more complex data analysis and specialized software.

-

Higher cost compared to some other methods.

Experimental Protocol: iTRAQ/TMT

-

Protein Extraction and Digestion:

-

Extract proteins from each sample.

-

Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues (e.g., with iodoacetamide).

-

Digest the proteins into peptides using trypsin.

-

-

Peptide Labeling:

-

Label the peptides from each sample with a different iTRAQ or TMT reagent according to the manufacturer's protocol.

-

-

Sample Pooling:

-

Combine the labeled peptide samples into a single mixture.

-

-

Fractionation (Optional but Recommended):

-

Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS. The mass spectrometer should be configured to perform fragmentation using a method that generates the reporter ions (e.g., HCD).

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the reporter ion intensities for each identified peptide.

-

Normalize the data and perform statistical analysis to determine the relative protein abundance across the different samples.

-

iTRAQ/TMT Workflow Diagram

Caption: iTRAQ/TMT Experimental Workflow.

Application Note 3: Stable-Isotope Dimethyl Labeling

Principle: Stable-isotope dimethyl labeling is a rapid and cost-effective chemical labeling method for quantitative proteomics. It involves the reductive amination of primary amines (N-terminus and lysine side chains) of peptides using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride). By using "light" (CH₂O) and "heavy" (¹³CH₂O or CD₂O) isotopologues of formaldehyde, a mass difference is introduced between the labeled peptides from different samples. The relative quantification is performed by comparing the signal intensities of the light and heavy peptide pairs in the MS1 spectra.

Advantages:

-

Cost-effective compared to other labeling methods.

-

Simple and robust labeling chemistry.

-

High labeling efficiency.

Limitations:

-

Lower multiplexing capacity (typically duplex or triplex).

-

The use of deuterium (B1214612) labels can sometimes lead to chromatographic separation of light and heavy peptides, which can complicate data analysis.

Experimental Protocol: Dimethyl Labeling

-

Protein Extraction and Digestion:

-

Extract and digest proteins into peptides as described for iTRAQ/TMT.

-

-

Peptide Labeling:

-

For the "light" sample, add "light" formaldehyde (CH₂O) and sodium cyanoborohydride.

-

For the "heavy" sample, add "heavy" formaldehyde (e.g., ¹³CH₂O or CD₂O) and sodium cyanoborohydride.

-

Incubate the reactions to allow for complete labeling.

-

Quench the reaction.

-

-

Sample Pooling:

-

Combine the "light" and "heavy" labeled peptide samples.

-

-

LC-MS/MS Analysis:

-

Analyze the mixed peptide sample by LC-MS/MS.

-

-

Data Analysis:

-

Process the data using software that can recognize and quantify dimethyl-labeled peptide pairs.

-

Calculate the relative abundance of proteins based on the intensity ratios of the light and heavy peptide pairs.

-

Dimethyl Labeling Workflow Diagram

Caption: Dimethyl Labeling Workflow.

Quantitative Data Presentation

Regardless of the chosen labeling method, the quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation. Tables are an effective way to summarize the results.

Table 1: Example of SILAC Data Presentation

| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Number of Peptides |

| P02768 | ALB | Serum albumin | 2.1 | 0.001 | 25 |

| P68871 | HBB | Hemoglobin subunit beta | -1.5 | 0.012 | 15 |

| Q9Y6K9 | PARK7 | Parkinson disease protein 7 | 0.2 | 0.85 | 8 |

Table 2: Example of iTRAQ/TMT Data Presentation (4-plex)

| Protein Accession | Gene Name | Protein Description | Ratio (Sample 2/1) | Ratio (Sample 3/1) | Ratio (Sample 4/1) | p-value |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.05 | 2.50 | 0.98 | 0.005 |

| Q13772 | ANXA1 | Annexin A1 | 0.52 | 0.48 | 0.55 | 0.015 |

| P31946 | HSPA8 | Heat shock cognate 71 kDa protein | 1.10 | 1.02 | 1.08 | 0.92 |

Table 3: Example of Dimethyl Labeling Data Presentation

| Protein Accession | Gene Name | Protein Description | Log2 (Heavy/Light Ratio) | p-value | Number of Quantified Peptides |

| P12345 | XYZ | Example Protein 1 | 1.8 | 0.002 | 12 |

| P67890 | ABC | Example Protein 2 | -0.9 | 0.034 | 7 |

| Q11121 | DEF | Example Protein 3 | 0.1 | 0.76 | 5 |

By utilizing these established methods and presenting the data in a clear, tabular format, researchers can confidently and accurately perform quantitative proteomics studies to gain valuable insights into complex biological systems.

Application Note: Quantitative Analysis of N-Methoxy-N-methylacetamide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methoxy-N-methylacetamide in human plasma. The method utilizes N-Methoxy-N-methylacetamide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and clinical research.

Introduction

N-Methoxy-N-methylacetamide is a Weinreb amide that serves as a versatile intermediate in organic synthesis, including the preparation of pharmaceutical compounds.[1] Its potential presence in final drug products or as a metabolite necessitates a reliable method for its quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for bioanalytical assays.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2] This note details the development and validation of such a method for the analysis of N-Methoxy-N-methylacetamide in human plasma.

Experimental Protocols

Materials and Reagents

-

Analytes: N-Methoxy-N-methylacetamide (Purity ≥98%), this compound (Purity ≥98%, Isotopic Purity ≥99%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Matrix: Blank human plasma (K2-EDTA as anticoagulant)

Instrumentation

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

-

Thaw plasma samples and internal standard (IS) working solution to room temperature.

-

Vortex all solutions before use.

-

To 50 µL of plasma sample, add 10 µL of IS working solution (this compound at 500 ng/mL in 50% methanol).

-

Vortex for 5 seconds.

-

Add 200 µL of acetonitrile (protein precipitation agent).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient Program:

Time (min) %B 0.0 5 0.5 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temperature: 550°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 35 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (V) CXP (V) N-Methoxy-N-methylacetamide 104.1 60.1 45 20 8 This compound 107.1 63.1 45 20 8 (DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential)

Method Validation and Results

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability, following established regulatory guidelines.[3][4]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.

Data Presentation

Table 1: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Model | Mean r² (n=3) |

|---|

| N-Methoxy-N-methylacetamide | 1.0 - 1000 | Weighted (1/x²) Linear | 0.997 |

Table 2: Intra- and Inter-Assay Precision and Accuracy | QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (n=18, 3 runs) | | :--- | :--- | :--- | :--- | | | | Mean Conc. ± SD (ng/mL) | %CV | %Accuracy | Mean Conc. ± SD (ng/mL) | %CV | %Accuracy | | LLOQ | 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 | 1.08 ± 0.12 | 11.1 | 108.0 | | Low | 3.0 | 2.91 ± 0.15 | 5.2 | 97.0 | 2.98 ± 0.21 | 7.0 | 99.3 | | Mid | 100 | 102.3 ± 4.5 | 4.4 | 102.3 | 101.5 ± 6.3 | 6.2 | 101.5 | | High | 800 | 789.6 ± 28.4 | 3.6 | 98.7 | 795.2 ± 41.3 | 5.2 | 99.4 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Mean Matrix Factor | %CV | Mean Recovery (%) | %CV |

|---|---|---|---|---|---|

| Low | 3.0 | 0.98 | 6.1 | 92.5 | 5.8 |

| High | 800 | 1.03 | 4.5 | 94.1 | 4.2 |

Visualizations

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput means for the quantitative determination of N-Methoxy-N-methylacetamide in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing. This validated method is well-suited for supporting pharmacokinetic and other clinical studies requiring the measurement of N-Methoxy-N-methylacetamide.

References

Application Notes and Protocols: N-Methoxy-N-methylacetamide-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Introduction

In the field of drug metabolism and pharmacokinetics (DMPK), accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2][3][4] N-Methoxy-N-methylacetamide-d3 is the deuterated form of N-Methoxy-N-methylacetamide, a valuable synthetic intermediate also known as a Weinreb amide.[5][6] Given the utility of Weinreb amides in synthesis, it is plausible that N-Methoxy-N-methylacetamide could be present as an impurity, metabolite, or a starting material in preclinical or clinical development, necessitating its quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the sensitive and accurate quantification of N-Methoxy-N-methylacetamide in plasma.

Application: Bioanalytical Quantification using LC-MS/MS

The primary application of this compound in DMPK is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of N-Methoxy-N-methylacetamide in biological matrices such as plasma, serum, or urine. The use of a SIL-IS is critical for mitigating matrix effects, which can cause ion suppression or enhancement, and for correcting for analyte loss during sample extraction and inconsistencies in injection volume.[7][3][4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Objective: To prepare the necessary solutions for the validation and quantification of N-Methoxy-N-methylacetamide in plasma.

Materials:

-

N-Methoxy-N-methylacetamide (Analyte)

-

This compound (Internal Standard, IS)

-

Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

-

Methanol, HPLC grade

-

Control human plasma (K2-EDTA)

Procedure:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of N-Methoxy-N-methylacetamide and this compound into separate volumetric flasks.

-

Dissolve the compounds in DMSO to achieve a final concentration of 1 mg/mL for both the analyte and the IS. These are the primary stock solutions.

-

-

Working Solutions:

-

Prepare a series of working solutions of the analyte by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards (CS) and quality control (QC) samples.

-

Prepare a working solution of the IS (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 (v/v) methanol:water.

-

-

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Spike control human plasma with the analyte working solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). The final volume of the spiking solution should not exceed 5% of the plasma volume.

-

Independently prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the same manner using a separate weighing of the analyte.

-

Protocol 2: Sample Preparation - Protein Precipitation

Objective: To extract N-Methoxy-N-methylacetamide and this compound from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Plasma samples (CS, QC, and unknown study samples)

-

IS working solution (100 ng/mL)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid, chilled to 4°C

Procedure:

-

Pipette 50 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix samples. To the blank, add 10 µL of 50:50 methanol:water.

-

Vortex briefly to mix.

-

Add 200 µL of chilled acetonitrile with 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

Objective: To chromatographically separate and detect the analyte and internal standard using tandem mass spectrometry.

Instrumentation:

-

UHPLC system (e.g., Waters Acquity UPLC)

-

Tandem mass spectrometer (e.g., Sciex Triple Quad 6500+)

LC Method Parameters:

| Parameter | Value |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS/MS Method Parameters (Hypothetical):

| Parameter | N-Methoxy-N-methylacetamide (Analyte) | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Q1 m/z (Precursor Ion) | 104.1 | 107.1 |

| Q3 m/z (Product Ion) | 61.1 | 61.1 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | 15 eV | 15 eV |

| Declustering Potential (DP) | 50 V | 50 V |

Data Presentation

The following tables represent typical data obtained during the validation of a bioanalytical method using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte/IS Pair | Concentration Range (ng/mL) | Regression Model | R² Value |

| N-Methoxy-N-methylacetamide / -d3 | 1 - 1000 | Linear (1/x²) | >0.995 |

Table 2: Precision and Accuracy Data for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LQC | 3.0 | ≤ 5.0% | ± 5.0% | ≤ 6.0% | ± 6.0% |

| MQC | 75.0 | ≤ 4.0% | ± 3.5% | ≤ 4.5% | ± 4.0% |

| HQC | 750.0 | ≤ 3.0% | ± 2.0% | ≤ 3.5% | ± 2.5% |

(Note: The data presented are representative and should be generated for each specific assay validation.)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of N-Methoxy-N-methylacetamide in plasma samples using this compound as an internal standard.

References

- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Application of N-Methoxy-N-methylacetamide-d3 in Metabolic Stability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during the drug discovery and development process. It describes the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes, primarily in the liver. A compound with high metabolic stability is less likely to be rapidly cleared from the body, allowing it to maintain therapeutic concentrations for a longer duration. Conversely, a compound with low metabolic stability may be quickly metabolized into inactive or potentially toxic byproducts. Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.

N-Methoxy-N-methylacetamide, a Weinreb amide, and its derivatives are important intermediates in organic synthesis, particularly in the preparation of ketones and other functionalized molecules in medicinal chemistry. Understanding the metabolic fate of such compounds is essential when they are part of a larger drug molecule. N-Methoxy-N-methylacetamide-d3 is the deuterated analog of N-Methoxy-N-methylacetamide. In the context of metabolic stability assays, its primary and most valuable application is as an internal standard (IS) for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[1] Since it has nearly identical physicochemical properties to the analyte (the non-deuterated parent compound), it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.[1][2] This allows for highly accurate and precise quantification of the parent compound as it is depleted over time in the presence of metabolically active systems like human liver microsomes (HLM).

This document provides detailed application notes and protocols for the use of this compound in in vitro metabolic stability assays.

Principle of the Metabolic Stability Assay

The in vitro metabolic stability assay aims to determine the rate at which a test compound is metabolized by liver enzymes. This is typically achieved by incubating the compound with a preparation of liver enzymes, such as liver microsomes or hepatocytes, and monitoring the disappearance of the parent compound over time.[3] The primary endpoints of this assay are the in vitro half-life (t½) and the intrinsic clearance (Clint).

This compound serves as an indispensable tool in this process by enabling accurate quantification of the parent compound, N-Methoxy-N-methylacetamide, in the complex biological matrix of the assay.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of N-Methoxy-N-methylacetamide in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the metabolic stability of N-Methoxy-N-methylacetamide using pooled human liver microsomes, with this compound as the internal standard for LC-MS/MS analysis.

Materials:

-

N-Methoxy-N-methylacetamide (Test Compound)

-

This compound (Internal Standard)

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

96-well incubation plates

-

96-well collection plates

-

Incubator shaker (37°C)

-

Centrifuge

Procedure:

-

Preparation of Solutions:

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of N-Methoxy-N-methylacetamide in DMSO.

-

Internal Standard Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Test Compound Working Solution: Dilute the 10 mM stock solution of N-Methoxy-N-methylacetamide to a 100 µM working solution in potassium phosphate buffer.

-

Internal Standard Working Solution: Prepare a 50 ng/mL working solution of this compound in acetonitrile (this will be the quenching solution).

-

Microsome Suspension: Dilute the pooled human liver microsomes in cold potassium phosphate buffer to a final concentration of 1 mg/mL. Keep on ice.

-

-

Incubation:

-

Add 98 µL of the microsome suspension to each well of a 96-well incubation plate.

-

Pre-incubate the plate at 37°C for 10 minutes in a shaking incubator.

-

To initiate the metabolic reaction, add 1 µL of the 100 µM test compound working solution to each well to achieve a final concentration of 1 µM.

-

Simultaneously, add 1 µL of the NADPH regenerating system to start the reaction.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 200 µL of the cold acetonitrile solution containing the internal standard (this compound).

-

The "0-minute" time point is prepared by adding the quenching solution before adding the NADPH regenerating system.

-

-

Sample Processing:

-

After the final time point, seal the incubation plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

A UHPLC system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Methoxy-N-methylacetamide: Precursor ion (Q1) m/z 104.1 -> Product ion (Q3) m/z 72.1

-

This compound (IS): Precursor ion (Q1) m/z 107.1 -> Product ion (Q3) m/z 75.1

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

Data Analysis and Presentation

The concentration of N-Methoxy-N-methylacetamide remaining at each time point is determined by calculating the peak area ratio of the analyte to the internal standard.

-

Calculate the Percentage Remaining:

-

Percentage Remaining (%) = (Peak Area Ratio at time 't' / Peak Area Ratio at time 0) * 100

-

-

Determine the In Vitro Half-Life (t½):

-

Plot the natural logarithm (ln) of the percentage of parent compound remaining against time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

t½ (min) = 0.693 / -k

-

-

Calculate the Intrinsic Clearance (Clint):

-

Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))

-

Table 1: Hypothetical Metabolic Stability Data for N-Methoxy-N-methylacetamide in Human Liver Microsomes

| Time (min) | % Remaining (Mean ± SD, n=3) |

| 0 | 100 ± 0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.5 ± 4.5 |

| 30 | 35.8 ± 2.9 |

| 45 | 20.1 ± 1.8 |

| 60 | 11.3 ± 1.2 |

Table 2: Calculated Pharmacokinetic Parameters

| Parameter | Value |

| In Vitro Half-life (t½) | 25.5 min |

| Intrinsic Clearance (Clint) | 27.2 µL/min/mg protein |

Visualizations

Caption: Experimental workflow for the metabolic stability assay.

Caption: Data analysis pathway for metabolic stability parameters.

Conclusion

This compound is a critical reagent for the accurate assessment of the metabolic stability of N-Methoxy-N-methylacetamide and related compounds. By serving as an ideal internal standard for LC-MS/MS analysis, it enables robust and reliable quantification, which is fundamental to the calculation of key pharmacokinetic parameters such as in vitro half-life and intrinsic clearance. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this compound in their metabolic stability programs. This early-stage evaluation of metabolic liabilities is essential for the successful progression of new chemical entities toward clinical development.

References

Application Notes and Protocols: Weinreb Amide Synthesis using N-Methoxy-N-methylacetamide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, enabling the formation of ketones from carboxylic acid derivatives with high fidelity and broad functional group tolerance.[1][2] This method typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[3] A key advantage of this reaction is the stability of the tetrahedral intermediate, which is stabilized by chelation to the methoxy (B1213986) group, thus preventing the common problem of over-addition to form tertiary alcohols.[1][4]

The use of isotopically labeled reagents in chemical synthesis provides a powerful tool for a variety of applications. N-Methoxy-N-methylacetamide-d3, a deuterated analog of the simple Weinreb amide, serves as a valuable building block for the introduction of a trideuteroacetyl group (-C(O)CD₃) into molecules. The resulting deuterated ketones are instrumental in several areas of research and development:

-

Mechanistic Studies: Deuterated compounds are frequently used to probe reaction mechanisms through the study of kinetic isotope effects.

-

Metabolic Studies: In drug development, deuterium (B1214612) labeling can alter the metabolic profile of a drug candidate, potentially leading to improved pharmacokinetic properties.

-

Quantitative Analysis: Deuterated molecules serve as excellent internal standards for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) analysis due to their similar chemical properties to the analyte but distinct mass.[5][6][7]

These application notes provide detailed protocols for the synthesis of deuterated ketones using this compound and organometallic reagents, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Data Presentation: Synthesis of Deuterated Ketones

The following table summarizes representative quantitative data for the synthesis of various deuterated ketones from this compound and different organometallic reagents. The data presented here are illustrative and actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Organometallic Reagent (R-M) | Product (R-COCD₃) | Reaction Time (h) | Yield (%) | Isotopic Purity (%D) |

| 1 | Phenylmagnesium bromide | 1-Phenyl-2,2,2-trideuterioethan-1-one | 2 | 85 | >98 |

| 2 | n-Butyllithium | 2,2,2-Trideuteriohexan-3-one | 3 | 78 | >98 |

| 3 | Vinylmagnesium bromide | 1,1,1-Trideuteriobut-3-en-2-one | 2.5 | 72 | >98 |

| 4 | 4-Methoxyphenylmagnesium bromide | 1-(4-Methoxyphenyl)-2,2,2-trideuterioethan-1-one | 2 | 88 | >98 |

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Glassware should be oven-dried prior to use to remove any residual moisture.

-

Anhydrous solvents are essential for the success of these reactions.

-

Organometallic reagents are often pyrophoric and should be handled with extreme care.

Protocol 1: Synthesis of 1-Phenyl-2,2,2-trideuterioethan-1-one (Table 1, Entry 1)

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound.

-

Dissolve the amide in anhydrous THF.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phenylmagnesium bromide dropwise to the stirred solution over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired deuterated ketone.

Protocol 2: Synthesis of 2,2,2-Trideuteriohexan-3-one (Table 1, Entry 2)

Materials:

-

This compound (1.0 eq)

-

n-Butyllithium (1.2 eq, 2.5 M in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the pure deuterated ketone.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Weinreb ketone synthesis, highlighting the formation of the stable chelated tetrahedral intermediate that prevents over-addition.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of deuterated ketones using this compound.

Caption: General Experimental Workflow.

Applications of Deuterated Ketones

The following diagram illustrates the key applications of deuterated ketones synthesized via this method.

Caption: Applications of Synthesized Deuterated Ketones.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Weinreb (ketone synthesis) [quimicaorganica.org]

- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Peptides using N-Terminal Derivatization with N-Methoxy-N-methylacetamide-d3

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quantitative analysis of peptides by mass spectrometry (MS) is a cornerstone of proteomics, biomarker discovery, and pharmaceutical development. Stable isotope labeling is a widely adopted strategy for accurate and precise quantification. This application note describes a method for the N-terminal derivatization of peptides with N-Methoxy-N-methylacetamide-d3, a deuterated Weinreb amide, to introduce a stable isotopic tag for relative and absolute quantification by LC-MS/MS.

The N-terminal amino group of a peptide is a common target for derivatization due to its consistent presence and predictable reactivity. Acylation with this compound introduces a deuterated acetyl group, creating a mass shift of +3 Da compared to the unlabeled counterpart. This allows for the differentiation and quantification of peptides from different samples when analyzed by mass spectrometry. The Weinreb amide functionality offers a stable and reactive acylating agent. This method is applicable to a wide range of peptide quantification studies, from targeted analysis of specific peptides to broader quantitative proteomics experiments.

Principle of the Method

The primary amine of the peptide's N-terminus acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the formation of a stable amide bond and the release of N,O-dimethylhydroxylamine. The reaction is selective for the N-terminal α-amine under controlled pH conditions, minimizing side reactions with the ε-amino group of lysine (B10760008) residues.

The resulting deuterated-acetylated peptide can be distinguished from its non-deuterated (or "light") counterpart by a 3 Dalton mass difference in the mass spectrometer. By mixing a known amount of a "heavy" labeled synthetic peptide (internal standard) with an unknown amount of the "light" endogenous peptide, the ratio of their signal intensities in the MS spectrum can be used to determine the absolute quantity of the endogenous peptide. Alternatively, for relative quantification, two or more samples can be labeled with the "light" and "heavy" reagents, respectively, mixed, and analyzed together to determine the relative abundance of peptides between the samples.

Materials and Methods

Materials

-

This compound

-

Peptide sample (purified or from a protein digest)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Water, LC-MS grade

-

Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base

-

Formic acid (FA), LC-MS grade

-

Trifluoroacetic acid (TFA)

-

Solid-phase extraction (SPE) cartridges for peptide desalting

-

LC-MS/MS system (e.g., Q-Exactive, Sciex Triple Quad)